

Application Notes and Protocols for Turofexorate Isopropyl Target Engagement Assays

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Compound of Interest

Compound Name: Turofexorate Isopropyl

Cat. No.: B1683278

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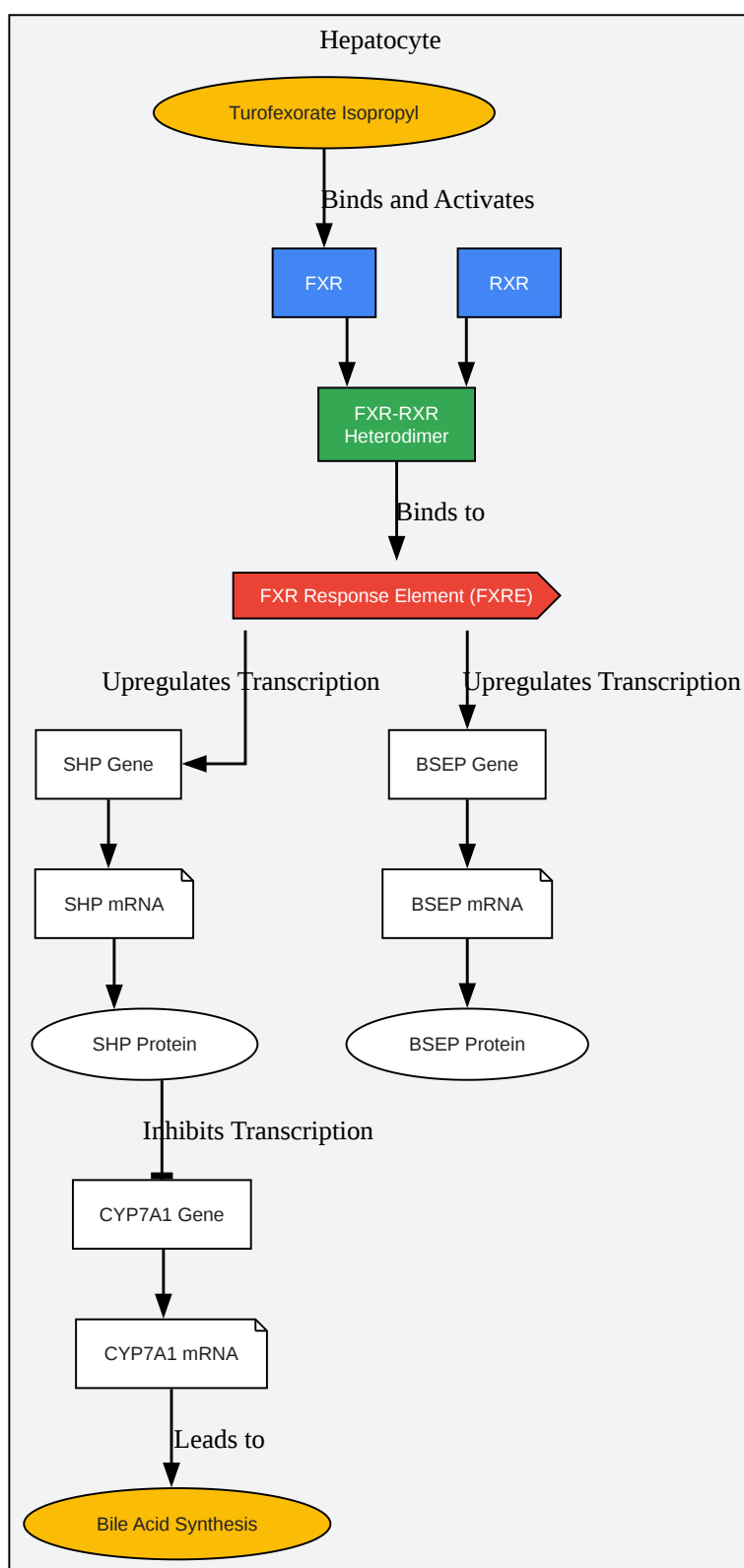
For Researchers, Scientists, and Drug Development Professionals

Introduction

Turofexorate Isopropyl is a potent, selective, and orally bioavailable agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.^{[1][2]} As a key regulator of these pathways, FXR is a promising therapeutic target for various metabolic diseases. These application notes provide detailed protocols for assays to confirm the engagement of **Turofexorate Isopropyl** with its intended target, FXR, in a cellular context. The following protocols describe a luciferase reporter gene assay, a target gene expression analysis via qPCR, and a cellular thermal shift assay (CETSA).

Signaling Pathway

Turofexorate Isopropyl, as an FXR agonist, binds to and activates FXR. Activated FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in bile acid homeostasis and lipid metabolism. Key downstream effects include the upregulation of the Small Heterodimer Partner (SHP) and the Bile Salt Export Pump (BSEP), and the subsequent downregulation of Cholesterol 7 α -hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.



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FXR Signaling Pathway Activation by **Turofexorate Isopropyl**.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of **Turofexorate Isopropyl** in various FXR target engagement assays.

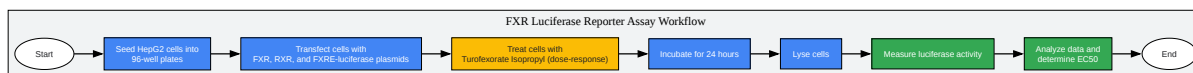
| Assay Type | Cell Line | Parameter | Value | Reference |
|-------------------------------|-------------------|-------------------------------|---------|---|
| FXR Reporter Gene Assay | CV-1 | EC50 | 4 nM | [1] [2] |
| BSEP Promoter Reporter Assay | HEK293 | EC50 | 17 nM | [2] |
| SHP Promoter Reporter Assay | HEK293 | EC50 | 230 nM | [2] |
| IBABP Promoter Reporter Assay | HEK293 | EC50 | 33 nM | [2] |
| mRNA Induction (BSEP) | Human Hepatocytes | Fold Induction (at 1 μ M) | 13-fold | [2] |
| mRNA Induction (SHP) | Human Hepatocytes | Fold Induction (at 1 μ M) | 2-fold | [2] |
| mRNA Induction (IBABP) | Human Hepatocytes | Fold Induction (at 1 μ M) | 20-fold | [2] |

Experimental Protocols

FXR Luciferase Reporter Gene Assay

This assay measures the ability of **Turofexorate Isopropyl** to activate the transcriptional activity of FXR in a cellular context.

Workflow Diagram:



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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Turofexorate isopropyl (FXR-450) | FXR激动剂 | MCE [medchemexpress.cn]
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